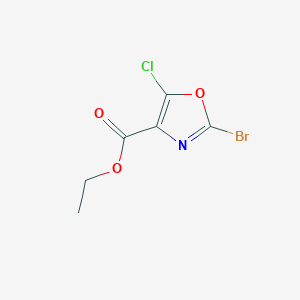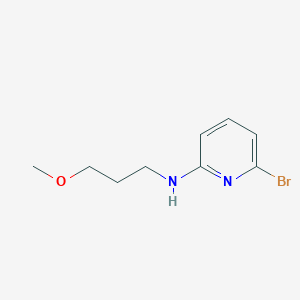
Ethyl 2-bromo-5-chlorooxazole-4-carboxylate
Übersicht
Beschreibung
Ethyl 2-bromo-5-chlorooxazole-4-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of oxazole, which is a heterocyclic organic compound containing an oxygen and nitrogen atom in a five-membered ring. Ethyl 2-bromo-5-chlorooxazole-4-carboxylate has been synthesized using various methods and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of ethyl 2-bromo-5-chlorooxazole-4-carboxylate is not fully understood. However, studies have suggested that the compound acts by inhibiting the activity of certain enzymes involved in cancer cell proliferation. The compound has been shown to inhibit the activity of DNA topoisomerase II, which is an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
Ethyl 2-bromo-5-chlorooxazole-4-carboxylate has been found to have various biochemical and physiological effects. Studies have shown that the compound has anti-inflammatory and analgesic properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-bromo-5-chlorooxazole-4-carboxylate has several advantages for lab experiments. The compound is easy to synthesize and has a relatively high yield. The compound is also stable and can be stored for long periods without degradation. However, the compound has some limitations. The compound is highly reactive and can react with other compounds in the lab. The compound is also toxic and should be handled with care.
Zukünftige Richtungen
There are several future directions for research on ethyl 2-bromo-5-chlorooxazole-4-carboxylate. One direction is to evaluate the potential of the compound as an anticancer agent in animal models. Another direction is to synthesize and evaluate derivatives of the compound with improved cytotoxic activity. Additionally, future research could focus on the mechanism of action of the compound and its potential as an anti-inflammatory and analgesic agent.
Conclusion:
Ethyl 2-bromo-5-chlorooxazole-4-carboxylate is a chemical compound with significant potential for scientific research. The compound has been synthesized using various methods and has been found to have a wide range of biochemical and physiological effects. The compound has potential applications in the field of medicinal chemistry and could be used as an anticancer agent or anti-inflammatory and analgesic agent. Further research is needed to fully understand the mechanism of action of the compound and its potential in various applications.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-bromo-5-chlorooxazole-4-carboxylate has been used in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. Researchers have synthesized various derivatives of ethyl 2-bromo-5-chlorooxazole-4-carboxylate and evaluated their potential as anticancer agents. Studies have shown that these derivatives have potent cytotoxic activity against various cancer cell lines.
Eigenschaften
IUPAC Name |
ethyl 2-bromo-5-chloro-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO3/c1-2-11-5(10)3-4(8)12-6(7)9-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQYNYKEEBHRCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693484 | |
| Record name | Ethyl 2-bromo-5-chloro-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-5-chlorooxazole-4-carboxylate | |
CAS RN |
4600081-18-9 | |
| Record name | Ethyl 2-bromo-5-chloro-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-butyl 5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1502998.png)

![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1503001.png)


![7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1503007.png)
![7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1503008.png)
![7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1503009.png)

![3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1503017.png)